[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine
Description
[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine (IUPAC name: 4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]aniline) is a heterocyclic compound featuring a thiazole core linked to a pyridine ring and an aniline group. The molecular structure combines aromatic and amine functionalities, making it a versatile scaffold in medicinal chemistry and materials science. Key identifiers include CHEMBL331812, ZINC1347285, and SCHEMBL14320817 . Its molecular formula is inferred as C₁₄H₁₂N₄S, with a molecular weight of approximately 268.34 g/mol.
Properties
IUPAC Name |
3-(2-pyridin-3-yl-1,3-thiazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-12-5-1-3-10(7-12)13-9-18-14(17-13)11-4-2-6-16-8-11/h1-9H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJGBMIGPRFXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CSC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with α-bromoketones to form the thiazole ring, followed by coupling with a phenylamine derivative under controlled conditions . The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives with altered functional groups.
Scientific Research Applications
[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine is a heterocyclic organic molecule that contains a phenyl group attached to an amine functional group and a thiazole ring substituted with a pyridine moiety. The applications of this compound span several fields.
Potential Applications
- Drug Development Compounds containing amine functional groups are often biologically active. The presence of both the thiazole and pyridine rings in this compound suggests a potential for diverse biological activities. Research indicates that the unique combination of these functional groups may enhance the compound's ability to interact with biological targets effectively.
- Synthesis of complex organic compounds The chemical reactivity of this compound is primarily influenced by its amine group, which can participate in various reactions. These reactions are crucial for its potential applications in drug development.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as binding assays and molecular docking are used. Such studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use.
Safety and Handling
Mechanism of Action
The mechanism by which [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine
4-(3-Phenylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-thiazol-2-amine
- Structure : Features a biphenyl group on thiazole and a bulky tetramethylpiperidine substituent.
- Properties : Higher molecular weight (391.57 g/mol , C₂₄H₂₉N₃S) increases lipophilicity, likely impacting blood-brain barrier penetration.
- Applications : Structural data (PDB ligand 8J6) suggests utility in protein-ligand interaction studies .
N-Methyl-N-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)amine
- Structure : Contains a trifluoromethyl (-CF₃) group and methylamine substitution.
- Properties : The -CF₃ group improves metabolic stability; molecular weight: 272.29 g/mol (C₁₂H₁₁F₃N₂S).
- Applications : Explored in neuropharmacology (e.g., mGluR5 modulation) .
Modifications on the Amine Group
5-Methyl-4-naphthalen-1-yl-1,3-thiazol-2-amine
[5-Chloro-2-(ethylthio)phenyl]amine hydrochloride
- Structure : Introduces chloro and ethylthio (-S-C₂H₅) groups.
- Properties : Electrophilic chlorine enhances reactivity; molecular weight: 234.73 g/mol (C₈H₁₁ClNS·HCl).
- Applications : Intermediate in agrochemical synthesis .
Structural Analogues with Halogen Substitutions
1160625-04-6 (Bromochloro-thiazole derivative)
- Structure : Bromo and chloro substituents on thiazole.
- Properties : Halogens increase molecular polarity (weight: ~450 g/mol).
- Applications : Investigated in kinase inhibitor development .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Biological Activity
Overview
[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine is a complex organic compound notable for its structural features, which include a pyridine ring and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C14H11N3S
- Molecular Weight : 253.32 g/mol
- CAS Number : 176032-36-3
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 4.69 - 22.9 μM |
| Candida albicans | 16.69 - 78.23 μM |
The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common strains like Candida albicans.
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies indicating its ability to induce cytotoxic effects in cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes through the interaction with biomolecules such as DNA and proteins.
The precise molecular mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thiazole moiety may act as a Michael acceptor, allowing for covalent interactions with target proteins involved in cell proliferation and survival.
Case Studies
- Antimicrobial Evaluation : A study evaluated various thiazole derivatives for their antimicrobial properties, revealing that this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines, demonstrating that it induces apoptosis through pathways involving oxidative stress and DNA damage .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : Condensation of 2-amino pyridine with α-bromoketones.
- Coupling Reaction : The thiazole derivative is then coupled with a phenylamine derivative under controlled conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine, and how do reaction conditions influence yield?
- Methodological Answer : A copper-catalyzed coupling reaction is a common approach, involving reagents like cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours. For example, a related thiazole-phenylamine derivative was synthesized with a 17.9% yield under these conditions . Key factors affecting yield include:
- Catalyst loading : Higher CuBr concentrations may reduce side reactions.
- Temperature : Prolonged heating (>48 hours) can degrade sensitive intermediates.
- Purification : Gradient chromatography (e.g., ethyl acetate/hexane) is critical for isolating the product .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments. For instance, aromatic protons in similar thiazole derivatives resonate at δ 8.87 (d, J = 2 Hz) .
- HRMS (ESI) : Confirms molecular weight (e.g., m/z 215 [M+H]⁺ for a related compound) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches near 3298 cm⁻¹) .
- Melting Point : Validates purity (e.g., 104–107°C for a structurally analogous amine) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess:
- Light sensitivity : Store in amber vials to prevent photodegradation of the thiazole ring.
- Humidity : Desiccate to avoid hydrolysis of the amine group.
- Temperature : Long-term storage at –20°C is recommended for thiazole-containing compounds .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with electron-withdrawing substituents?
- Methodological Answer :
- Electrophilic substitution : Use nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄) to introduce electron-withdrawing groups. Monitor reaction progress via TLC to avoid over-substitution .
- Catalyst screening : Palladium or nickel catalysts may improve cross-coupling efficiency for halogenated intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
Q. How should contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- Metabolite profiling : Use LC-MS to identify degradation products that might interfere with bioassays .
- Structural analogs : Test derivatives (e.g., fluorinated or methylated variants) to isolate structure-activity relationships (SAR) .
Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina with crystal structures of target kinases (e.g., PDB ID: 1XKK).
- MD simulations : Assess binding stability over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with pyridine nitrogen) .
- QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ values) with inhibitory activity .
Q. What methods improve solubility for in vitro assays without compromising bioactivity?
- Methodological Answer :
- Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility, which can be enzymatically cleaved in vivo .
- Co-solvents : Use DMSO (≤0.1%) or cyclodextrin-based formulations to maintain compound stability .
- Salt formation : React with HCl or citric acid to generate water-soluble salts .
Q. How do electronic effects of substituents on the thiazole ring influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-donating groups (e.g., –OCH₃) : Increase electron density on the thiazole, accelerating oxidative addition in Pd-catalyzed couplings.
- Electron-withdrawing groups (e.g., –NO₂) : Stabilize transition states in nucleophilic aromatic substitutions .
- Quantitative analysis : Use Hammett plots to correlate substituent σ values with reaction rates (e.g., ρ = +1.2 for Suzuki-Miyaura couplings) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
